molecular formula C6H4N4O3 B7889989 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7889989
M. Wt: 180.12 g/mol
InChI Key: VDLCETUYKIWGEC-UHFFFAOYSA-N
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Description

The compound with the identifier 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one include other chemical entities with comparable structures and properties. Examples include compounds with similar functional groups or molecular frameworks.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties, preparation methods, chemical reactivity, and wide range of applications make it a valuable subject of study and utilization in research and industry.

Properties

IUPAC Name

5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-4-3(10(12)13)1-7-5(4)8-2-9-6/h1-2H,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLCETUYKIWGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)NC=NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)NC=NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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